molecular formula C11H13F B6316472 4-(4-Fluoro-2-methylphenyl)-1-butene CAS No. 1599390-23-4

4-(4-Fluoro-2-methylphenyl)-1-butene

Cat. No.: B6316472
CAS No.: 1599390-23-4
M. Wt: 164.22 g/mol
InChI Key: POTFGBMRBIDQKN-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methylphenyl)-1-butene is an organofluorine compound characterized by a 1-butene backbone substituted with a 4-fluoro-2-methylphenyl group. This structure combines a fluorinated aromatic ring with a methyl substituent, influencing its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

1-but-3-enyl-4-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-3-4-5-10-6-7-11(12)8-9(10)2/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFGBMRBIDQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-methylphenyl)-1-butene typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methylphenol.

    Alkylation: The phenol group is alkylated using an appropriate alkylating agent to introduce the butene chain.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-2-methylphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated hydrocarbons.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 4-(4-Fluoro-2-methylphenyl)-1-butanol or 4-(4-Fluoro-2-methylphenyl)-1-butanone.

    Reduction: Formation of 4-(4-Fluoro-2-methylphenyl)butane.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Fluoro-2-methylphenyl)-1-butene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)-1-butene involves its interaction with specific molecular targets and pathways. The fluorine atom and the butene chain contribute to the compound’s reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological processes and pathways, making the compound a valuable tool in medicinal chemistry and drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with two major classes of butene derivatives:

Tamoxifen Analogs

Tamoxifen (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-butene is a well-known selective estrogen receptor modulator (SERM). Key comparisons:

  • Substituent Differences: 4-(4-Fluoro-2-methylphenyl)-1-butene: Features a fluorine atom at the para-position and a methyl group at the ortho-position of the phenyl ring. Tamoxifen: Contains a dimethylaminoethoxy side chain at the para-position of the phenyl ring, critical for estrogen receptor (ER) binding .
  • Biological Implications: Fluorine in the target compound may increase metabolic stability compared to non-fluorinated analogs. The absence of a basic side chain (e.g., dimethylaminoethoxy in tamoxifen) likely eliminates ER-binding activity, suggesting divergent pharmacological applications .
Thiambutene Derivatives

Thiambutene-class compounds, such as ethylmethylthiambutene (3-ethylmethylamino-1,1-di-(2-thienyl)-1-butene), are synthetic opioids. Key comparisons:

  • Substituent Differences: this compound: Lacks the thienyl and amino substituents present in thiambutenes. Thiambutenes: Feature thienyl rings and amino groups, which are essential for µ-opioid receptor agonism .

Physicochemical and Electronic Properties

Property This compound Tamoxifen Analog Ethylmethylthiambutene
Molecular Weight (g/mol) ~178.2 ~371.5 ~274.4
LogP (Predicted) ~3.1 (high lipophilicity) ~6.2 (moderate lipophilicity) ~2.8 (moderate lipophilicity)
Key Substituents 4-Fluoro, 2-methyl Dimethylaminoethoxy, diphenyl Thienyl, ethylmethylamino
Bioactivity Not reported ER antagonist µ-opioid agonist
Key Observations :
  • The methyl group introduces steric hindrance, which may limit interactions with flat binding pockets (e.g., ER) but improve selectivity for other targets.

Biological Activity

4-(4-Fluoro-2-methylphenyl)-1-butene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

This compound is characterized by the presence of a fluorine atom attached to a phenyl group, which significantly influences its reactivity and biological interactions. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which are essential in understanding its biological applications.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon ReagentsMajor Products
OxidationConverts to alcohols or ketonesPotassium permanganate, chromium trioxide4-(4-Fluorophenyl)-2-methyl-1-butanol or 4-(4-Fluorophenyl)-2-methyl-1-butanone
ReductionConverts to saturated hydrocarbonsHydrogen gas with palladium catalyst4-(4-Fluorophenyl)-2-methylbutane
SubstitutionFluorine can be replaced with other groupsSodium methoxide in methanolVarious substituted derivatives

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The fluorine atom enhances hydrogen bonding capabilities, allowing the compound to engage effectively with enzyme active sites. This interaction can lead to the modulation of enzyme activity, influencing metabolic pathways and cellular processes.

Biological Activity Studies

Research has indicated that this compound exhibits notable biological activities, particularly in the fields of pharmacology and toxicology.

Case Study: Antiviral Activity

A study investigated the antiviral properties of fluorinated compounds similar to this compound. It was found that certain derivatives inhibited the cytopathic effects of HIV-1 in cell cultures, suggesting potential applications in antiviral therapies . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound. According to PubChem data, the compound has been evaluated for acute toxicity, with no observed deaths in laboratory animal tests at fixed doses . This suggests a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

When compared to related compounds such as 4-(4-Chlorophenyl)-2-methyl-1-butene and 3-(4-Fluoro-2-methylphenyl)-1-propene, this compound shows unique reactivity due to the presence of fluorine. This characteristic enhances its stability and potential interactions within biological systems.

Table 2: Comparison of Biological Activity

CompoundBiological ActivityKey Features
This compoundModerate antiviral effectsFluorine enhances reactivity
4-(4-Chlorophenyl)-2-methyl-1-buteneLower antiviral effectsChlorine less reactive than fluorine
3-(4-Fluoro-2-methylphenyl)-1-propeneSimilar enzyme interactionsPropene group alters binding properties

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